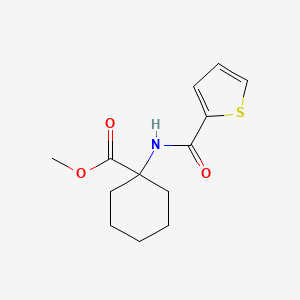
Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate is an organic compound that features a cyclohexane ring substituted with a methyl ester and a thienylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with methanol to form methyl cyclohexanecarboxylate. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester and amide functionalities may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: A simpler ester without the thienylcarbonylamino group.
Cyclohexanecarboxylic acid: The parent carboxylic acid of the ester.
Thienylcarbonyl chloride: A reagent used in the synthesis of the compound.
Uniqueness
Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate is unique due to the presence of both the cyclohexane ring and the thienylcarbonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
methyl 1-(thiophene-2-carbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-17-12(16)13(7-3-2-4-8-13)14-11(15)10-6-5-9-18-10/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
InChI Key |
VBKNZPAFTFKMNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















